REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[NH3:13]>CC(C)=O.CO>[NH2:13][C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=N1)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
acetone MeOH
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure vessels were sealed
|
Type
|
TEMPERATURE
|
Details
|
heated at (85±5)° C
|
Type
|
CUSTOM
|
Details
|
The two reaction mixtures
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O)
|
Reaction Time |
9 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.08 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 148.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |